molecular formula C21H23N5O2S B11579001 6-(4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11579001
M. Wt: 409.5 g/mol
InChI Key: MCCDMPJJWFASHC-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction is carried out in the presence of a catalytic amount of piperidine in refluxing ethanol for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

6-(4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H23N5O2S/c1-3-13-22-20(27)18-17(14-9-11-16(28-2)12-10-14)25-26-19(23-24-21(26)29-18)15-7-5-4-6-8-15/h4-12,17-18,25H,3,13H2,1-2H3,(H,22,27)

InChI Key

MCCDMPJJWFASHC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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